molecular formula C9H12N2O2 B13859418 4-Amino-2-(ethylamino)benzoic acid CAS No. 2486-53-5

4-Amino-2-(ethylamino)benzoic acid

Cat. No.: B13859418
CAS No.: 2486-53-5
M. Wt: 180.20 g/mol
InChI Key: NBNWGQCRCHQBHN-UHFFFAOYSA-N
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Description

4-Amino-2-(ethylamino)benzoic acid is an organic compound with the molecular formula C9H12N2O2. It is a derivative of benzoic acid, where the amino group is substituted at the 4th position and an ethylamino group is substituted at the 2nd position. This compound is known for its various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-(ethylamino)benzoic acid typically involves the reaction of benzoic acid with ethylamine. The process can be carried out under mild conditions using a catalyst to facilitate the reaction. One common method involves the alkylation of 4-aminobenzoic acid with ethylamine in the presence of a suitable catalyst . The reaction conditions usually include a temperature range of 50-100°C and a reaction time of several hours.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of ultrasonic irradiation and green catalysts, such as Lewis acidic ionic liquids, has been reported to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-(ethylamino)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can result in various derivatives depending on the substituents introduced .

Scientific Research Applications

4-Amino-2-(ethylamino)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-2-(ethylamino)benzoic acid involves its interaction with specific molecular targets. In biological systems, it can inhibit the synthesis of folic acid by competing with para-aminobenzoic acid for binding to pteridine synthetase . This inhibition can lead to antimicrobial effects, as folic acid is essential for the growth and replication of many microorganisms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-2-(ethylamino)benzoic acid is unique due to the presence of both an amino group and an ethylamino group on the benzoic acid ring. This dual substitution imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

2486-53-5

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

4-amino-2-(ethylamino)benzoic acid

InChI

InChI=1S/C9H12N2O2/c1-2-11-8-5-6(10)3-4-7(8)9(12)13/h3-5,11H,2,10H2,1H3,(H,12,13)

InChI Key

NBNWGQCRCHQBHN-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C(C=CC(=C1)N)C(=O)O

Origin of Product

United States

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